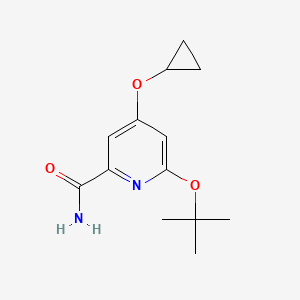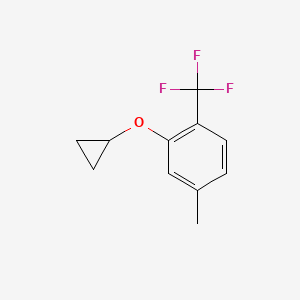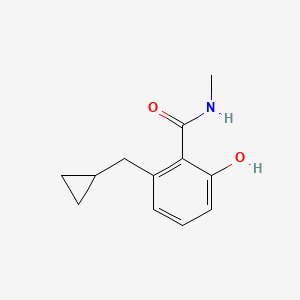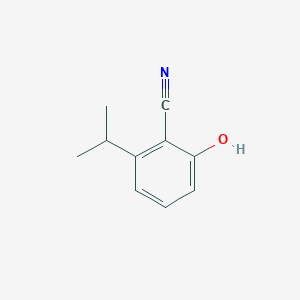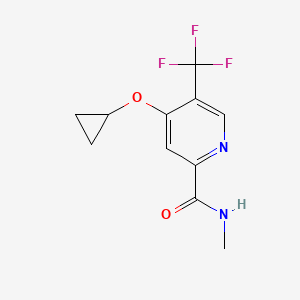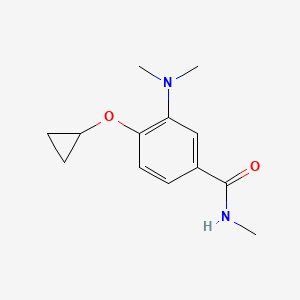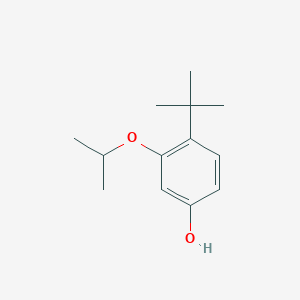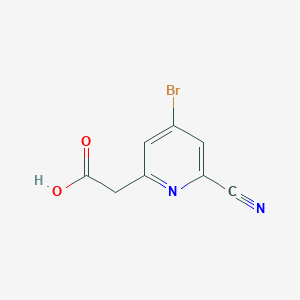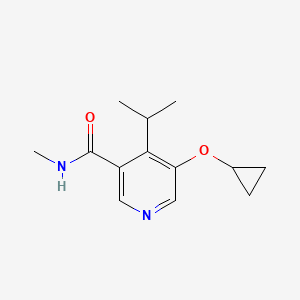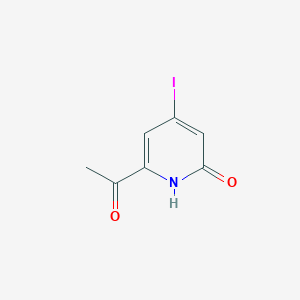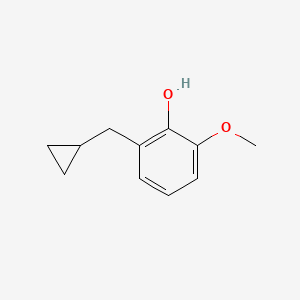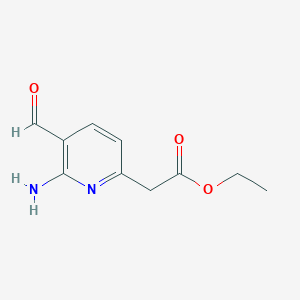
Ethyl (6-amino-5-formylpyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-amino-5-formylpyridin-2-YL)acetate is a heterocyclic compound that features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Formylation: Introduction of the formyl group via a Vilsmeier-Haack reaction.
Esterification: Finally, esterification with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a more reactive intermediate.
Major Products
Oxidation: Ethyl (6-amino-5-carboxypyridin-2-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-amino-5-formylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (6-amino-5-formylpyridin-2-YL)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl (6-amino-5-carboxypyridin-2-YL)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate: Contains a hydroxymethyl group instead of a formyl group.
Ethyl (6-amino-5-methylpyridin-2-YL)acetate: Features a methyl group instead of a formyl group.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 2-(6-amino-5-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)5-8-4-3-7(6-13)10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) |
InChI-Schlüssel |
MBLJOEHIFRDMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


